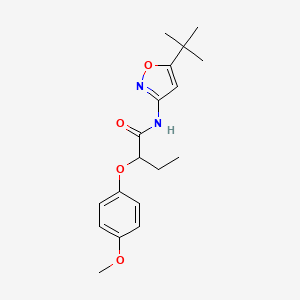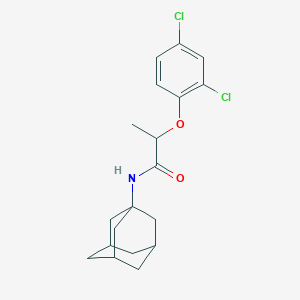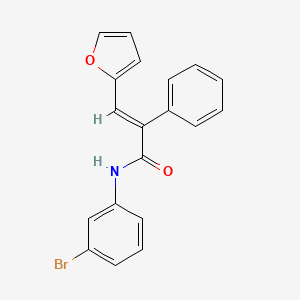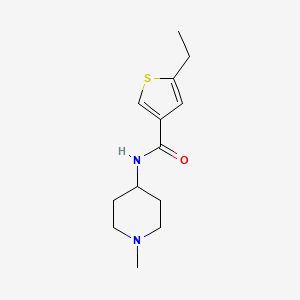
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been extensively studied for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells and the regulation of immune responses. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of autoimmune responses, and the regulation of immune cell function. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide in lab experiments is its high potency and specificity for BTK inhibition. This compound has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of using this compound is its potential toxicity and the need for further safety studies.
Direcciones Futuras
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide. One of the potential areas of application is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. Further studies are also needed to explore the potential use of this compound in combination with other therapies for the treatment of cancer and autoimmune diseases. Additionally, the safety and toxicity of this compound need to be further investigated to ensure its potential clinical application.
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide is a promising compound that has shown potential therapeutic applications in the treatment of various diseases. Its mechanism of action and biochemical effects have been extensively studied, and further research is needed to explore its potential clinical application.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide involves the reaction of tert-butyl 3-(bromomethyl)-5-(4-methoxyphenoxy)isoxazole-4-carboxylate with 1-bromo-2-(4-methoxyphenoxy)butane in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown promising results in the inhibition of cancer cell growth and the suppression of autoimmune responses.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-14(23-13-9-7-12(22-5)8-10-13)17(21)19-16-11-15(24-20-16)18(2,3)4/h7-11,14H,6H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKJYEMIYPNXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)

![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)

![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
